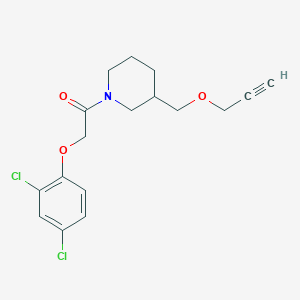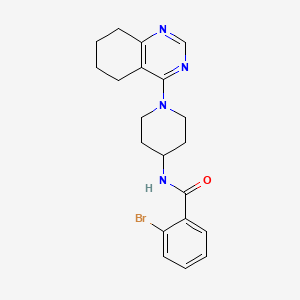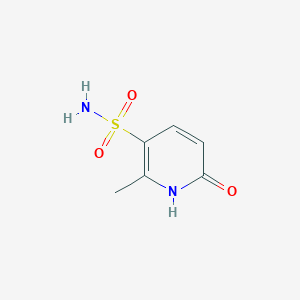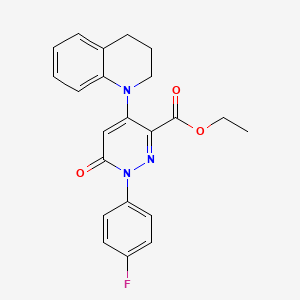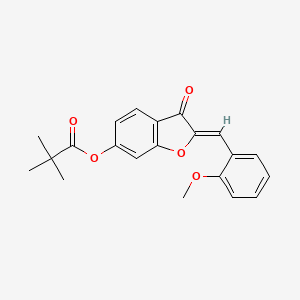
(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Pivaloyloxymethyl (POM) derivative of Moracin M, which is a natural compound found in the leaves of Morus alba L. (white mulberry).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization Techniques
- Chemodivergent Annulations : Research demonstrates chemodivergent and redox-neutral annulations facilitated by Rh(III)-catalyzed C-H activation involving sulfoxonium ylides, acting as carbene precursors. This method, promoting cyclizations under acid-controlled conditions, highlights advanced synthetic routes potentially applicable to complex organic compounds (Xu et al., 2018).
Potential Biological Activities
- Antibacterial and Cytotoxic Activities : N-heterocyclic carbene-silver complexes, including p-methoxybenzyl-substituted variants, have been synthesized and evaluated for antibacterial and cytotoxic properties. These complexes show significant activity against Gram-negative and Gram-positive bacteria, and preliminary cytotoxicity testing suggests potential for medical applications (Patil et al., 2010).
Material Science and Photodynamic Therapy
- Photophysical and Photochemical Properties : The synthesis of new zinc phthalocyanine compounds substituted with benzene sulfonamide derivative groups showcases the exploration of materials for photodynamic therapy. These compounds exhibit high singlet oxygen quantum yields, indicating their utility in Type II mechanisms for cancer treatment (Pişkin et al., 2020).
Synthetic Methodologies
- Lewis Acid Catalyzed Vinylogous Condensation : Innovative synthetic methods involve the use of Lewis acids for vinylogous condensation under solvent-free conditions, demonstrating versatile carbon-carbon bond formation techniques that could be relevant for synthesizing structurally complex molecules (Bhattacharjya et al., 2006).
Protective Groups in Organic Synthesis
- 4-Pivaloylaminobenzyl Ether : The development of new protective groups, such as the 4-pivaloylaminobenzyl (PAB) group for hydroxyl functions, illustrates advancements in synthetic organic chemistry that enhance the selectivity and efficiency of compound synthesis (Fukase et al., 1991).
Eigenschaften
IUPAC Name |
[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-21(2,3)20(23)25-14-9-10-15-17(12-14)26-18(19(15)22)11-13-7-5-6-8-16(13)24-4/h5-12H,1-4H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLNRTFFCUVSNK-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxamide](/img/structure/B2959324.png)
![6-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2959325.png)
![ethyl 2-{(E)-1-[4-(2-pyrimidinyloxy)phenyl]ethylidene}-1-hydrazinecarboxylate](/img/structure/B2959327.png)

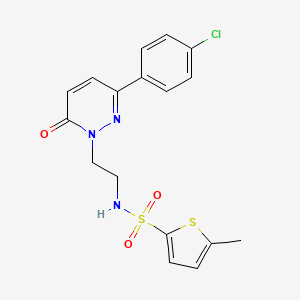

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2959332.png)

![4-[2-Cyano-2-(4-phenyl-thiazol-2-yl)-vinylamino]-benzamide](/img/structure/B2959334.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide](/img/structure/B2959335.png)
